molecular formula C10H7FN2O4 B2635220 2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid CAS No. 852389-17-4

2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid

Cat. No. B2635220
CAS RN: 852389-17-4
M. Wt: 238.174
InChI Key: MWVSPYYEJYTGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of oxadiazole and fluorophenylacetic acid . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. Fluorophenylacetic acid is a type of phenylacetic acid that has a fluorine atom attached to the phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. For instance, fluorophenylacetic acid has a density of 1.3±0.1 g/cm3, a boiling point of 265.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of 1,3,4-oxadiazole derivatives, showing promising results against a range of bacterial and fungal pathogens. For instance, compounds bearing the 1,3,4-oxadiazole moiety demonstrated potent activity against clinical and standard Candida pathogens, including significant inhibitory activity against Candida albicans (Koçyiğit-Kaymakçıoğlu et al., 2012)(Koçyiğit-Kaymakçıoğlu et al., 2012). Another study synthesized fluorine-containing 1,3,4-oxadiazoles, which exhibited potential antibacterial activity, highlighting the role of fluorine atoms in enhancing antimicrobial properties (Karthikeyan et al., 2008)(Karthikeyan et al., 2008).

Anticancer Activity

1,3,4-Oxadiazole derivatives have also been investigated for their anticancer activities. Research on novel derivatives containing the 5-phenyl thiophene moiety has revealed that certain compounds exhibit moderate to good cytotoxicity against various cancer cell lines, including HepG2, Caco-2, and PANC-1 (Adimule et al., 2014)(Adimule et al., 2014). This indicates the potential of 1,3,4-oxadiazole derivatives in cancer therapy, especially in targeting specific cancer cells with minimal cytotoxic effects.

Anti-inflammatory and Analgesic Activities

The synthesis of novel 1,3,4-oxadiazole derivatives has shown significant anti-inflammatory and analgesic activities in preclinical models. For example, derivatives synthesized from fenbufen, a known anti-inflammatory drug, exhibited very good anti-inflammatory activity in carrageenan-induced rat paw edema tests and significant analgesic activity in acetic acid-induced writhing tests (Husain et al., 2009)(Husain et al., 2009). These findings suggest that 1,3,4-oxadiazole derivatives could serve as the basis for developing new anti-inflammatory and analgesic agents with improved safety profiles.

Mechanism of Action

Safety and Hazards

Fluorophenylacetic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions would depend on the specific properties and potential applications of your compound. For instance, if it shows promising biological activities, it could be further studied for potential medicinal applications .

properties

IUPAC Name

2-[5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c11-7-3-1-6(2-4-7)9-12-13(5-8(14)15)10(16)17-9/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVSPYYEJYTGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)O2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid

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